molecular formula C10H16O B15201107 2,5-Dipropylfuran

2,5-Dipropylfuran

Cat. No.: B15201107
M. Wt: 152.23 g/mol
InChI Key: ZJSDCCAGCCHMAM-UHFFFAOYSA-N
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Description

2,5-Dipropylfuran: is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring with two propyl groups attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dipropylfuran can be synthesized through several methods. One common approach involves the alkylation of furan derivatives. For instance, the reaction of furan with propyl halides in the presence of a strong base can yield this compound. Another method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or gold can be employed to facilitate the cyclization and alkylation reactions. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dipropylfuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furanones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents.

Major Products Formed:

    Oxidation: Furanones, carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furans, alkylated furans.

Scientific Research Applications

2,5-Dipropylfuran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5-dipropylfuran involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,5-Dimethylfuran: Similar in structure but with methyl groups instead of propyl groups.

    2,5-Diethylfuran: Contains ethyl groups instead of propyl groups.

    2,5-Dibutylfuran: Features butyl groups instead of propyl groups.

Uniqueness: 2,5-Dipropylfuran is unique due to the specific length and properties of its propyl groups, which can influence its reactivity and interactions compared to other similar compounds. The propyl groups provide a balance between hydrophobicity and steric effects, making it suitable for specific applications in synthesis and materials science.

Properties

IUPAC Name

2,5-dipropylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSDCCAGCCHMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(O1)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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